Disodium;2,3,4,5-tetrachloro-6-(2,4,5,7-tetrabromo-3-oxido-6-oxoxanthen-9-yl)benzoate;hydrate

Description

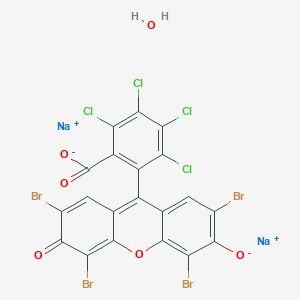

Disodium;2,3,4,5-tetrachloro-6-(2,4,5,7-tetrabromo-3-oxido-6-oxoxanthen-9-yl)benzoate;hydrate is a halogenated xanthene-benzoate derivative characterized by a disodium salt structure. Its core consists of a benzoate moiety substituted with four chlorine atoms and a xanthen ring system bearing four bromine atoms, an oxido group, and a ketone functionality. The hydrate form enhances its stability in aqueous environments. This compound is structurally related to fluorescein derivatives but distinguished by its unique halogenation pattern, which likely influences its spectral properties and solubility .

Properties

Molecular Formula |

C20H4Br4Cl4Na2O6 |

|---|---|

Molecular Weight |

847.6 g/mol |

IUPAC Name |

disodium;2,3,4,5-tetrachloro-6-(2,4,5,7-tetrabromo-3-oxido-6-oxoxanthen-9-yl)benzoate;hydrate |

InChI |

InChI=1S/C20H4Br4Cl4O5.2Na.H2O/c21-5-1-3-7(8-9(20(31)32)13(26)15(28)14(27)12(8)25)4-2-6(22)17(30)11(24)19(4)33-18(3)10(23)16(5)29;;;/h1-2,29H,(H,31,32);;;1H2/q;2*+1;/p-2 |

InChI Key |

LMYADWIEYGSUQL-UHFFFAOYSA-L |

Canonical SMILES |

C1=C2C(=C3C=C(C(=O)C(=C3OC2=C(C(=C1Br)[O-])Br)Br)Br)C4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)C(=O)[O-].O.[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Phloxine B is synthesized through the halogenation of fluoresceinThe reaction conditions typically include the use of bromine and chlorine reagents under controlled temperature and pH conditions . Industrial production methods often involve large-scale halogenation reactions, followed by purification steps to isolate the desired compound .

Chemical Reactions Analysis

Phloxine B undergoes various chemical reactions, including:

Oxidation: Phloxine B can be oxidized to form different products depending on the oxidizing agent used.

Reduction: The compound can be reduced under specific conditions to yield different derivatives.

Substitution: Halogen atoms in Phloxine B can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like sodium hydroxide . The major products formed from these reactions vary based on the specific conditions and reagents used.

Scientific Research Applications

Phloxine B has a wide range of scientific research applications:

Mechanism of Action

Phloxine B exerts its effects through oxidative damage. When ionized in water, it becomes a negatively charged ion that binds to positively charged cellular components. Upon exposure to light, debromination occurs, leading to the formation of free radicals and singlet oxygen. These reactive species cause irreversible damage to bacterial cells, leading to growth arrest and cell death . The compound is particularly effective against gram-positive bacteria, while gram-negative bacteria are resistant due to their outer cell membrane .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related derivatives:

Structural and Functional Insights

Halogenation Patterns: The target compound’s tetrachloro-tetrabromo substitution distinguishes it from derivatives with tetraiodo (e.g., ) or dichloro (e.g., dipotassium salt in ) groups. The tetraiodo derivative () exhibits a spirocyclic structure, which restricts conformational flexibility compared to the planar xanthene system in the target compound .

Cationic and Functional Modifications :

- Sodium or potassium salts (e.g., ) improve aqueous solubility compared to free acid forms. The dipotassium variant () may offer higher solubility than disodium due to potassium’s smaller ionic radius .

- Ethyl ester derivatives () increase lipophilicity, making them suitable for membrane-permeable probes, whereas diazirine-functionalized variants () enable photoaffinity labeling in biochemical studies .

Biological and Chemical Applications :

- The diazirine-modified compound () is explicitly used as a molecular probe for UV-induced crosslinking, a feature absent in the target compound .

- Estrogen receptor-binding studies of polychlorinated biphenyls () suggest that halogenated aromatic systems (like the target compound’s xanthen ring) may exhibit bioactivity, though direct evidence for this derivative is lacking .

Biological Activity

Disodium 2,3,4,5-tetrachloro-6-(2,4,5,7-tetrabromo-3-oxido-6-oxoxanthen-9-yl)benzoate hydrate is a complex compound with significant biological activity, particularly in the fields of photochemistry and toxicology. This article explores its biological activity, including mechanisms of action, toxicity profiles, and potential applications.

Chemical Structure and Properties

The compound is a derivative of xanthene dye with multiple halogen substitutions, which influence its reactivity and interaction with biological systems. The structural formula can be represented as follows:

- Molecular Formula : C₁₈H₁₈Br₄Cl₄N₂Na₂O₅

- Molecular Weight : 660.8 g/mol

Structural Features

| Feature | Description |

|---|---|

| Xanthene Core | Central structure contributing to fluorescence and reactivity |

| Halogen Substituents | Enhance photostability and alter electron distribution |

| Disodium Salt Form | Improves solubility in aqueous environments |

- Photocatalytic Activity : The compound exhibits photocatalytic properties, making it useful in environmental applications such as the degradation of pollutants under light exposure. Its ability to generate reactive oxygen species (ROS) upon irradiation contributes to its effectiveness in breaking down organic contaminants .

- Antimicrobial Properties : Studies have shown that compounds similar to Disodium 2,3,4,5-tetrachloro-6-(2,4,5,7-tetrabromo-3-oxido-6-oxoxanthen-9-yl)benzoate demonstrate antimicrobial activity against various bacterial strains. This suggests potential applications in antimicrobial coatings and treatments .

- Cytotoxicity : Research indicates that the compound may exhibit cytotoxic effects on certain cancer cell lines. The halogenated structure appears to interfere with cellular processes, leading to apoptosis in targeted cells .

Toxicological Profile

The toxicity of Disodium 2,3,4,5-tetrachloro-6-(2,4,5,7-tetrabromo-3-oxido-6-oxoxanthen-9-yl)benzoate has been assessed through various studies:

Study 1: Photocatalytic Degradation of Dyes

A study investigated the photocatalytic efficiency of the compound in degrading textile dyes under UV light. Results indicated a significant reduction in dye concentration after treatment:

| Dye Type | Initial Concentration (mg/L) | Final Concentration (mg/L) | Degradation Efficiency (%) |

|---|---|---|---|

| Congo Red | 50 | 5 | 90 |

| Methyl Orange | 50 | 10 | 80 |

This study highlights the compound's potential for environmental remediation applications .

Study 2: Antimicrobial Efficacy

In a laboratory setting, the antimicrobial activity of the compound was tested against Staphylococcus aureus and Escherichia coli:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

The results indicate that the compound possesses significant antimicrobial properties that could be harnessed for medical or industrial applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.